2-Phenoxyethyl (acetyloxy)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenoxyethyl (acetyloxy)acetate, also known as acetic acid 2-phenoxyethyl ester, is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . This compound is characterized by its phenoxyethyl group attached to an acetate moiety, making it a versatile ester used in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Phenoxyethyl (acetyloxy)acetate can be synthesized through the esterification of 2-phenoxyethanol with acetic acid or acetic anhydride. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester .
Industrial Production Methods
In industrial settings, the production of this compound often involves the transesterification of 2-phenoxyethanol with acetate esters. This method is preferred due to its efficiency and scalability. The reaction is conducted in the presence of a catalyst, such as sodium methoxide, and the reaction mixture is heated to promote the transesterification process .
Chemical Reactions Analysis
Types of Reactions
2-Phenoxyethyl (acetyloxy)acetate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, yielding 2-phenoxyethanol and acetic acid.
Oxidation: The phenoxyethyl group can be oxidized to form phenoxyacetic acid derivatives.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products Formed
Hydrolysis: 2-Phenoxyethanol and acetic acid.
Oxidation: Phenoxyacetic acid derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Scientific Research Applications
2-Phenoxyethyl (acetyloxy)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a solvent for various chemical reactions.
Biology: Employed in the synthesis of biologically active compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing
Mechanism of Action
The mechanism of action of 2-Phenoxyethyl (acetyloxy)acetate primarily involves its hydrolysis to release 2-phenoxyethanol and acetic acid. 2-Phenoxyethanol exhibits antimicrobial properties and acts as a preservative by disrupting microbial cell membranes and inhibiting enzyme activity. The acetate group can also participate in acetylation reactions, modifying the activity of various biomolecules .
Comparison with Similar Compounds
Similar Compounds
2-Phenoxyethanol: Similar structure but lacks the acetate group. Used as a preservative and solvent.
Phenoxyacetic acid: Contains a carboxylic acid group instead of an ester. Used in herbicides and plant growth regulators.
Ethylene glycol monophenyl ether acetate: Similar ester structure but with different substituents. .
Uniqueness
2-Phenoxyethyl (acetyloxy)acetate is unique due to its combination of the phenoxyethyl and acetate groups, providing a balance of hydrophilic and lipophilic properties. This makes it a versatile compound for various applications, including its use as an intermediate in organic synthesis and as a solvent in industrial processes .
Properties
CAS No. |
60359-58-2 |
---|---|
Molecular Formula |
C12H14O5 |
Molecular Weight |
238.24 g/mol |
IUPAC Name |
2-phenoxyethyl 2-acetyloxyacetate |
InChI |
InChI=1S/C12H14O5/c1-10(13)17-9-12(14)16-8-7-15-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
GKSCHYRVLSESPS-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=O)OCCOC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.